molecular formula C20H25FN4O3 B2452508 4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide CAS No. 612048-54-1

4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide

Cat. No.: B2452508
CAS No.: 612048-54-1
M. Wt: 388.443
InChI Key: HCJAFMMONNNWHQ-UHFFFAOYSA-N
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Description

4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide typically involves multiple steps. One common route starts with the preparation of the piperazine derivative. This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts . The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluoroiodobenzene as a precursor . The final step involves the coupling of the piperazine derivative with benzohydrazide under basic conditions, such as using potassium carbonate in dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of less toxic reagents and solvents, as well as recycling of catalysts, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)benzohydrazide is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and selectivity for neurotransmitter receptors. This makes it a promising candidate for the development of drugs targeting neurological disorders, distinguishing it from other piperazine derivatives .

Properties

IUPAC Name

4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O3/c21-16-3-5-17(6-4-16)25-11-9-24(10-12-25)13-18(26)14-28-19-7-1-15(2-8-19)20(27)23-22/h1-8,18,26H,9-14,22H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJAFMMONNNWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)NN)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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